5-Amino-6-bromopyridine-2-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

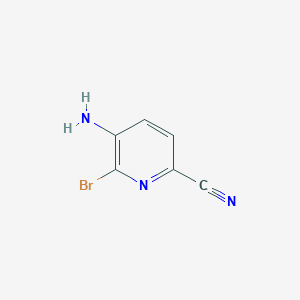

Structure

3D Structure

Properties

IUPAC Name |

5-amino-6-bromopyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-6-5(9)2-1-4(3-8)10-6/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBOFKIYFOMPIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1C#N)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640030 | |

| Record name | 5-Amino-6-bromopyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849353-22-6 | |

| Record name | 5-Amino-6-bromopyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-6-bromo-2-pyridinecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Amino-6-bromopyridine-2-carbonitrile chemical properties

An In-Depth Technical Guide to 5-Amino-6-bromopyridine-2-carbonitrile: Properties, Reactivity, and Synthetic Utility

Executive Summary

This compound is a trifunctional heterocyclic compound poised for significant application in medicinal chemistry and materials science. Its structure incorporates a nucleophilic amino group, a versatile bromine atom ideal for cross-coupling reactions, and a nitrile group that can serve as a metabolic anchor, a hydrogen bond acceptor, or a precursor for other functional groups. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the known and predicted chemical properties of this valuable building block. By synthesizing data from structurally related analogues, this document offers a predictive framework for its spectroscopic signature, outlines plausible synthetic strategies, details its reactivity profile, and summarizes critical safety and handling protocols.

Molecular Overview and Structural Features

This compound is a substituted pyridine derivative. The strategic placement of its three functional groups dictates its unique electronic properties and chemical behavior.

IUPAC Name: this compound Molecular Formula: C₆H₄BrN₃[1] CAS Number: 886365-33-3

Caption: Proposed Synthetic Workflow

Experimental Protocol (Conceptual):

-

Diazotization: Dissolve the starting material, 2,6-diamino-5-bromopyridine, in an aqueous acidic solution (e.g., H₂SO₄) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the intermediate diazonium salt at the C2 position. The causality here is critical: the primary aromatic amine at the C2 position is selectively converted to a diazonium salt, an excellent leaving group, while the C6 amine remains protonated and less reactive under these conditions.

-

Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide (CuCN). Slowly add the cold diazonium salt solution to the CuCN solution. The diazonium group is displaced by the cyanide nucleophile, yielding the target molecule, this compound.

-

Workup and Purification: Neutralize the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The crude product can then be purified using column chromatography.

Reactivity Profile

The molecule's three functional groups provide distinct handles for further chemical modification, making it a highly versatile intermediate.

Caption: Key Reaction Sites

-

The Bromo Group (at C6): This is the most versatile site for building molecular complexity. The bromine atom is positioned ortho to the ring nitrogen, making it highly activated for palladium-catalyzed cross-coupling reactions. [2]This allows for the straightforward introduction of aryl, heteroaryl, alkyl, and alkyne groups via Suzuki, Buchwald-Hartwig amination, Sonogashira, and other related transformations. The choice of a palladium catalyst and ligand system is crucial and must be optimized for substrate and coupling partner.

-

The Amino Group (at C5): This group can function as a nucleophile, undergoing acylation or alkylation. It can also be a directing group in further electrophilic aromatic substitutions, although the ring is generally deactivated. For many synthetic sequences, it is advantageous to protect the amino group (e.g., as a Boc-carbamate) to prevent unwanted side reactions before proceeding with cross-coupling at the bromo position. []* The Nitrile Group (at C2): The nitrile is relatively robust but can be transformed under specific conditions. [4]It can be hydrolyzed to a primary amide or a carboxylic acid under acidic or basic conditions. Alternatively, it can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. In drug design, the nitrile group is often valued for its ability to act as a hydrogen bond acceptor and for its metabolic stability. [4]

Applications in Drug Discovery and Materials Science

The unique arrangement of functional groups makes this compound an attractive scaffold in drug discovery. [5]It provides a rigid core that can be elaborated in three different vectors, enabling the rapid generation of compound libraries for screening against biological targets. The pyridine core is a common motif in pharmaceuticals, and this building block allows for systematic exploration of the chemical space around it. For instance, the amino group can interact with acidic residues in a protein active site, while the nitrile can engage with hydrogen bond donors. The C6 position can be functionalized via cross-coupling to target hydrophobic pockets or introduce additional pharmacophoric elements.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related aminobromopyridines and bromopyridine carbonitriles can be used to establish safe handling procedures. [6][7][8][9]

| Hazard Category | GHS Hazard Statements | Precautionary Measures |

|---|---|---|

| Acute Toxicity | H302: Harmful if swallowed. [6][9] H312: Harmful in contact with skin. [6] H332: Harmful if inhaled. [6] | P264: Wash hands thoroughly after handling. [8][9] P270: Do not eat, drink or smoke when using this product. [8][9] |

| Skin/Eye Irritation | H315: Causes skin irritation. [6][7][9] H319: Causes serious eye irritation. [6][9] | P280: Wear protective gloves/protective clothing/eye protection/face protection. [8][9] |

| Respiratory | H335: May cause respiratory irritation. [6][7][9]| P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [8][9] P271: Use only outdoors or in a well-ventilated area. [8][9]|

Handling:

-

Always handle this compound in a well-ventilated fume hood.

-

Use appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Avoid generating dust.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2–8 °C is recommended. [10]

References

-

LookChem. (n.d.). Cas 886365-31-7, 5-Bromo-2-chloroisonicotinic acid. Retrieved from [Link]

-

ChemBK. (2024). 5-Amino-2-Bromopyridine. Retrieved from [Link]

-

ResearchGate. (2007). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile | Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromopyridine-2-carbonitrile. Retrieved from [Link]

-

Henan Alfa Chemical Co., Ltd. (n.d.). CAS 886365-31-7 | 5-Bromo-2-chloroisonicotinic Acid. Retrieved from [Link]

-

MDPI. (2018). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN115784978B - Method for synthesizing 2-amino-6-bromopyridine.

-

National Institutes of Health. (2018). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]

-

ibli. (2024). 100640 - 2-Amino-5-bromopyridine - Safety Data Sheet. Retrieved from [Link]

- Google Patents. (n.d.). CN101704781B - Preparation method of amino pyridine bromide compound.

-

National Institutes of Health. (2012). Drug discovery and development: Role of basic biological research. Retrieved from [Link]

-

PubChem. (n.d.). 6-Amino-5-bromopyridine-3-carbonitrile. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

- 1. This compound [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug discovery and development: Role of basic biological research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Amino-5-bromopyridine-3-carbonitrile | C6H4BrN3 | CID 1491250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Bromopyridine-2-carbonitrile | C6H3BrN2 | CID 817154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. lookchem.com [lookchem.com]

An In-Depth Technical Guide to 5-Amino-6-bromopyridine-2-carbonitrile: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Amino-6-bromopyridine-2-carbonitrile is a highly functionalized heterocyclic compound that has emerged as a critical building block in the field of medicinal chemistry. Its unique arrangement of an amino group, a bromine atom, and a nitrile moiety on a pyridine scaffold provides a versatile platform for the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics. This guide offers a comprehensive overview of its chemical identity, properties, synthesis, reactivity, and applications, with a focus on its role in the creation of innovative kinase inhibitors.

Chemical Identity and Properties

IUPAC Name: this compound[1]

CAS Number: 849353-22-6[1]

This compound is characterized by a pyridine ring substituted with an amino group at the 5-position, a bromine atom at the 6-position, and a cyano group at the 2-position. This strategic placement of functional groups dictates its chemical behavior and utility in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄BrN₃ | [1] |

| Molecular Weight | 198.02 g/mol | |

| Appearance | White to brown powder, crystalline powder, or chunks | [2] |

| Melting Point | 148-152 °C | [2] |

| Solubility | Soluble in Methanol | [3] |

Note: Some physical properties are for closely related isomers and should be considered as estimates.

Synthesis of this compound

The synthesis of this compound is a multi-step process that leverages the reactivity of the pyridine ring. A common synthetic strategy involves the bromination of a 5-aminopyridine precursor.

Experimental Protocol: Synthesis via Bromination of 5-Amino-2-pyridinecarbonitrile

This protocol is based on established methodologies for the bromination of activated pyridine rings.[4]

Materials:

-

5-Amino-2-pyridinecarbonitrile

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Stirring apparatus

-

Reaction vessel with inert gas inlet

-

Temperature control system

Procedure:

-

Dissolve 5-Amino-2-pyridinecarbonitrile (1.0 equivalent) in anhydrous acetonitrile in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Diagram 1: Synthetic Workflow

Caption: A typical workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its functional groups.

-

Amino Group (-NH₂): The amino group is a nucleophilic center and can participate in various reactions, including acylation, alkylation, and the formation of heterocyclic rings. It also acts as an activating group, increasing the electron density of the pyridine ring and influencing the regioselectivity of electrophilic substitution reactions.

-

Bromine Atom (-Br): The bromine atom is a good leaving group, making the 6-position susceptible to nucleophilic aromatic substitution (SNAr) reactions. It is also a key handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

-

Nitrile Group (-CN): The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in the construction of other heterocyclic systems.[5] Its electron-withdrawing nature also influences the reactivity of the pyridine ring.

Sources

- 1. This compound [chemicalbook.com]

- 2. 5-Amino-2-pyridinecarbonitrile, 96% (55338-73-3) - 5-Amino-2-pyridinecarbonitrile, 96% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-Amino-2-pyridinecarbonitrile 96 55338-73-3 [sigmaaldrich.com]

synthesis of 5-Amino-6-bromopyridine-2-carbonitrile from 5-aminopyridine-2-carbonitrile

An In-depth Technical Guide to the Synthesis of 5-Amino-6-bromopyridine-2-carbonitrile

Abstract

This guide provides a comprehensive technical overview for the synthesis of this compound, a pivotal intermediate in contemporary drug discovery and medicinal chemistry. The synthesis is achieved via a regioselective electrophilic aromatic substitution reaction, specifically the bromination of 5-aminopyridine-2-carbonitrile. This document elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and discusses critical process parameters, safety considerations, and analytical validation methods. The target audience for this guide includes researchers, chemists, and professionals in the field of pharmaceutical development.

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized heterocyclic compound. Its structure, featuring a pyridine core with strategically positioned amino, bromo, and cyano groups, makes it an exceptionally versatile building block for the synthesis of complex molecular architectures.[1] These functional groups serve as reactive handles for a variety of subsequent chemical transformations:

-

Nucleophilic Substitution: The bromine atom at the 6-position is susceptible to displacement by various nucleophiles, enabling the introduction of diverse functionalities.[1]

-

Coupling Reactions: The amino group can participate in coupling reactions to form new carbon-nitrogen bonds, essential for constructing larger, more complex molecules.[1]

-

Cyclization Reactions: The compound can be a precursor for creating novel fused heterocyclic systems.[1]

Due to this versatility, this compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly for developing kinase inhibitors used in oncology and treatments for inflammatory conditions.[2] This guide presents a reliable and reproducible method for its preparation from the readily available precursor, 5-aminopyridine-2-carbonitrile.

Synthetic Strategy and Mechanistic Rationale

The conversion of 5-aminopyridine-2-carbonitrile to this compound is achieved through an electrophilic aromatic substitution (SEAr) reaction. The core of this strategy lies in understanding the directing effects of the substituents on the pyridine ring to achieve high regioselectivity.

Directing Effects and Regioselectivity

The pyridine ring is inherently electron-deficient compared to benzene. However, the substituents present on the starting material, 5-aminopyridine-2-carbonitrile, govern the position of the incoming electrophile (Br+).

-

Amino Group (-NH2) at C5: This is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be donated into the ring system through resonance. It is a strong ortho, para director.

-

Cyano Group (-CN) at C2: This is a deactivating group due to its electron-withdrawing inductive and resonance effects. It is a meta director.

The activating effect of the amino group overwhelmingly dictates the position of electrophilic attack. The positions ortho to the amino group are C4 and C6. The C6 position is sterically less hindered and is strongly activated, making it the most probable site for bromination. The deactivating cyano group further disfavors substitution at the C3 and C5 positions. This confluence of electronic effects leads to the highly regioselective formation of the desired product.

Choice of Brominating Agent

While elemental bromine (Br2) can be used, it is highly reactive and can lead to over-bromination, forming byproducts like 2-amino-3,5-dibromopyridine.[3][4] A milder and more selective brominating agent is therefore preferred for this synthesis.

N-Bromosuccinimide (NBS) is the reagent of choice.[5][6] It serves as a source of electrophilic bromine (Br+) under controlled conditions. Its use minimizes the formation of undesirable side products and avoids the handling hazards associated with volatile and highly corrosive liquid bromine.[7]

Reaction Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[8] Recent computational studies suggest that the reaction may follow a direct addition-elimination pathway rather than forming a distinct Wheland intermediate in some cases, but the classical model remains a powerful predictive tool for understanding reactivity.[9]

Caption: General mechanism for electrophilic bromination.

Detailed Experimental Protocol

This protocol is designed for laboratory-scale synthesis and assumes adherence to standard safety practices.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 5-aminopyridine-2-carbonitrile | ≥98% | Commercial | Starting Material |

| N-Bromosuccinimide (NBS) | ≥98% | Commercial | Brominating Agent |

| Acetonitrile (CH3CN) | Anhydrous | Commercial | Reaction Solvent |

| Dichloromethane (DCM) | ACS Grade | Commercial | Extraction Solvent |

| Saturated Sodium Bicarbonate (NaHCO3) | ACS Grade | In-house prep | For quenching |

| Brine (Saturated NaCl) | ACS Grade | In-house prep | For washing |

| Anhydrous Sodium Sulfate (Na2SO4) | ACS Grade | Commercial | Drying Agent |

| Round-bottom flask, magnetic stirrer, condenser | - | - | Standard glassware |

| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F254 | Commercial | For reaction monitoring |

Step-by-Step Synthesis Procedure

Caption: Overall experimental workflow.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-aminopyridine-2-carbonitrile (e.g., 5.0 g, 41.6 mmol). Add anhydrous acetonitrile (100 mL) and stir until all the solid has dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

-

Addition of NBS: While stirring vigorously, add N-Bromosuccinimide (e.g., 7.78 g, 43.7 mmol, 1.05 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). The reaction is complete when the starting material spot is no longer visible.

-

Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add saturated aqueous sodium bicarbonate solution (~50 mL) to quench any unreacted NBS and the succinimide byproduct.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.

Expected Results

| Parameter | Expected Value |

| Product Appearance | Off-white to light yellow solid |

| Molecular Formula | C6H4BrN3 |

| Molecular Weight | 198.02 g/mol |

| Yield | 75-90% (after purification) |

| Purity (by HPLC) | >98% |

| Melting Point | Varies, typically reported in literature |

Safety and Handling

-

N-Bromosuccinimide (NBS): Is an irritant and corrosive. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.

-

Acetonitrile: Is flammable and toxic. Avoid contact with skin and inhalation of vapors.

-

Dichloromethane: Is a suspected carcinogen. All handling should be performed in a fume hood.

-

Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | Insufficient reaction time or temperature. Deactivated NBS. | Allow the reaction to stir for a longer period. Use a fresh, high-purity batch of NBS. |

| Low Yield | Product loss during work-up or purification. Inefficient extraction. | Ensure pH is basic before extraction. Perform extractions thoroughly. Optimize recrystallization solvent system. |

| Presence of Di-bromo byproduct | Reaction temperature was too high. Excess NBS used. | Maintain a low temperature during NBS addition. Use no more than 1.05 equivalents of NBS. |

Conclusion

The via electrophilic bromination with N-Bromosuccinimide is a robust and efficient method. The high regioselectivity is driven by the powerful activating effect of the C5-amino group. This protocol provides a reliable pathway for producing high-purity material, which is essential for its application as a key intermediate in the development of novel therapeutics. Careful control of reaction conditions, particularly temperature and stoichiometry, is crucial for maximizing yield and minimizing byproduct formation.

References

-

Bell, R. P., & Ridd, J. H. (1952). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI. Bromination of 2-aminopyridines. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

Renau, T. E., et al. (1996). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. ResearchGate. Available at: [Link]

-

Katritzky, A. R., & Johnson, C. D. (1969). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXV. The acid-catalysed hydrogen-exchange of some 2-aminopyridine derivatives. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

- Google Patents. (2019). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.

-

den Hertog, H. J., & Jouwersma, C. (1953). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. ResearchGate. Available at: [Link]

-

Fox, B. A., & Threlfall, T. L. (1963). 2,3-diaminopyridine. Organic Syntheses, 43, 22. Available at: [Link]

-

Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Available at: [Link]

- Google Patents. (n.d.). CN115784978B - Method for synthesizing 2-amino-6-bromopyridine.

-

International Journal of Scientific Study. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available at: [Link]

-

Liu, W., et al. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central. Available at: [Link]

-

Extance, A. (2023, October 12). Electrophilic aromatic bromination study casts doubt on textbook intermediate. Royal Society of Chemistry. Available at: [Link]

- Google Patents. (n.d.). CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine.

-

Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central. Available at: [Link]

- Google Patents. (n.d.). CN101704781B - Preparation method of amino pyridine bromide compound.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. Available at: [Link]

-

Kappe, C. O. (2023). Mechanistic insights into amination via nucleophilic aromatic substitution. RSC Publishing. Available at: [Link]

-

Ryzhkova, Y. E., et al. (2022). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. MDPI. Available at: [Link]

-

Jampilek, J., et al. (2013). N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles: microwave-assisted synthesis and biological properties. PubMed. Available at: [Link]

-

Fernandes, C., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. Available at: [Link]

Sources

- 1. Buy this compound | 849353-22-6 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. heteroletters.org [heteroletters.org]

- 5. 5-Bromo-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. ijssst.info [ijssst.info]

- 7. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrophilic aromatic bromination study casts doubt on textbook intermediate | Research | Chemistry World [chemistryworld.com]

A Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Amino-6-bromopyridine-2-carbonitrile

Abstract

5-Amino-6-bromopyridine-2-carbonitrile is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of an electron-donating amino group, an inductively withdrawing bromo group, and a strongly electron-withdrawing cyano group on a pyridine scaffold creates a nuanced electronic landscape. This guide provides an in-depth analysis of the molecule's reactive sites, delineating its nucleophilic and electrophilic characteristics. We will explore the electronic interplay of the substituents, identify the primary centers for both nucleophilic and electrophilic attack, and provide field-proven protocols for key synthetic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic versatility of this important building block.

Introduction

Substituted pyridines are a cornerstone of modern drug discovery, appearing in numerous FDA-approved pharmaceuticals. Their ability to engage in hydrogen bonding and their inherent metabolic stability make them privileged scaffolds. This compound, in particular, offers a rich platform for molecular elaboration due to its multiple, orthogonally reactive functional groups.[1] The pyridine ring itself is inherently electron-deficient compared to benzene, a characteristic that is further modulated by its substituents.[1][2] Understanding the precise location of electron-rich (nucleophilic) and electron-poor (electrophilic) centers is paramount for predicting reactivity and designing efficient synthetic routes. This guide aims to provide a comprehensive, mechanistically grounded overview of this molecule's chemical personality.

Molecular Structure and Electronic Landscape Analysis

The reactivity of this compound is a direct consequence of the cumulative electronic effects of its substituents on the pyridine ring.

-

Pyridine Nitrogen (N1): As an sp²-hybridized nitrogen within an aromatic ring, it exerts a strong electron-withdrawing inductive effect (-I), reducing the overall electron density of the ring system.[2]

-

Cyano Group (-CN) at C2: This group is powerfully electron-withdrawing through both induction (-I) and resonance (-M effects), significantly lowering the electron density at the ortho (C3) and para (C5) positions.[1]

-

Amino Group (-NH₂) at C5: This is a strong electron-donating group primarily through a positive resonance effect (+M), where its lone pair of electrons delocalizes into the ring. This effect increases the electron density, especially at the ortho (C4, C6) and para (N1, though less impactful here) positions. It also has a weaker, opposing -I effect.[3]

-

Bromo Group (-Br) at C6: Halogens exhibit a dual nature. They are electron-withdrawing by induction (-I) but weakly electron-donating by resonance (+M). For bromine, the inductive effect typically dominates, contributing to the electrophilic character of the carbon to which it is attached.

This "push-pull" system, with the electron-donating amino group and the electron-withdrawing cyano and bromo groups, creates a highly polarized molecule with distinct regions of reactivity.[1]

Caption: Diagram 1: Electronic effects of substituents.

Analysis of Nucleophilic Sites

Nucleophiles are electron-rich species that donate an electron pair to form a new covalent bond.[4]

-

Primary Site: Exocyclic Amino Group (N of -NH₂) The most potent nucleophilic center in the molecule is the nitrogen atom of the C5-amino group. Its lone pair of electrons is readily available for donation. This nucleophilicity makes it susceptible to reactions with a wide range of electrophiles.

-

Common Reactions: Acylation, alkylation, sulfonylation, and participation in coupling reactions to form new carbon-nitrogen bonds.[1]

-

-

Secondary Site: Pyridine Ring Nitrogen (N1) The lone pair on the pyridine nitrogen is also a potential nucleophilic site. However, its nucleophilicity is significantly attenuated compared to the exocyclic amino group. This is due to its sp² hybridization (more s-character holds electrons closer to the nucleus) and the powerful electron-withdrawing effect of the adjacent C2-cyano group.

-

Common Reactions: Protonation under acidic conditions or coordination to Lewis acids/metal centers.

-

-

Tertiary Sites: Ring Carbons While the amino group donates electron density to the ring, the combined withdrawing power of the ring nitrogen, cyano group, and bromine atom makes electrophilic aromatic substitution (SEAr) extremely difficult. The ring is considered deactivated towards electrophilic attack.[1] However, the push-pull electronics result in the 3-position being the most electron-rich carbon, though still not highly reactive toward electrophiles.[1]

Analysis of Electrophilic Sites

Electrophiles are electron-deficient species that accept an electron pair to form a new bond.[4] The electron-deficient nature of the pyridine ring, amplified by the substituents, creates several key electrophilic centers.

-

Primary Sites: C6 and C2 Carbons The carbons at the 6- and 2-positions are the most significant electrophilic sites, making them highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

-

C6 (Carbon-bearing Bromine): This is a prime site for SNAr. The reaction is activated by several factors:

-

The bromine atom is a good leaving group.

-

The position is ortho to the electron-withdrawing pyridine nitrogen.[2][5]

-

The negative charge of the intermediate (Meisenheimer complex) is effectively stabilized through resonance, including a resonance structure that places the charge on the electronegative pyridine nitrogen.[5][6]

-

-

C2 (Carbon-bearing Cyano): This position is also highly activated towards nucleophilic attack due to its ortho relationship to the pyridine nitrogen and the strong withdrawing nature of the cyano group. While the cyano group itself is not a typical leaving group in SNAr, its presence makes the C2 position highly electrophilic.

-

-

Secondary Site: Cyano Group Carbon The carbon atom of the nitrile group is inherently electrophilic. It can be attacked by strong nucleophiles, leading to reactions such as:

-

Hydrolysis: Conversion to a carboxylic acid or amide under acidic or basic conditions.

-

Reduction: Conversion to an aminomethyl group.

-

Addition: Attack by organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.

-

Field-Proven Synthetic Applications & Protocols

The unique reactivity profile of this compound makes it a versatile synthetic intermediate. The C6-Br bond is particularly valuable as a handle for diversification.

Nucleophilic Aromatic Substitution (SNAr) at C6

This is one of the most common and reliable transformations for this substrate. The bromine at the 6-position is readily displaced by a variety of nucleophiles.[1]

Caption: Diagram 2: SₙAr reaction workflow.

Exemplary Protocol: Synthesis of 5-Amino-6-(morpholino)pyridine-2-carbonitrile

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMSO or NMP) is added morpholine (1.5 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.).

-

Execution: The reaction mixture is heated to 80-120 °C and monitored by TLC or LC-MS until consumption of the starting material.

-

Work-up & Purification: The mixture is cooled to room temperature, diluted with water, and the resulting precipitate is collected by filtration. Alternatively, the product can be extracted into an organic solvent like ethyl acetate. The crude product is then purified by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond serves as an excellent handle for Pd-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming C-C and C-N bonds.[7]

Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron species (boronic acid or ester) to form a new C-C bond.[8][9] It is widely used to synthesize biaryl compounds.[10]

Caption: Diagram 3: Simplified Suzuki coupling catalytic cycle.

Exemplary Protocol: Suzuki Coupling with Phenylboronic Acid

-

Reaction Setup: In a dry flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ or Cs₂CO₃ (2.5 eq.).[2]

-

Solvent Addition: Add a degassed solvent system, often a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).[2]

-

Execution: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[2]

-

Work-up & Purification: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, concentrated, and purified by column chromatography.[2]

Quantitative Reactivity Data

Table 1: Predicted Reactive Sites and Corresponding Transformations

| Site | Type | Relative Reactivity | Common Transformations |

| N of -NH₂ (C5) | Nucleophilic | High | Acylation, Alkylation, Buchwald-Hartwig Amination |

| C6 (C-Br) | Electrophilic | High | Nucleophilic Aromatic Substitution (SNAr), Suzuki, Sonogashira, Heck, and other Pd-catalyzed cross-couplings |

| C of -CN (C2) | Electrophilic | Moderate | Hydrolysis, Reduction, Grignard Addition |

| N1 (Pyridine N) | Nucleophilic | Low | Protonation, Lewis Acid Coordination |

| C2 (C-CN) | Electrophilic | High (for SNAr) | Nucleophilic Attack (activated by N1 and CN) |

Conclusion

This compound is a synthetically powerful building block characterized by a clear hierarchy of reactive sites. The exocyclic amino group serves as the primary nucleophilic center, while the C6 carbon, bearing a bromine leaving group, is the most potent electrophilic site for both SNAr and metal-catalyzed cross-coupling reactions. The cyano group offers a secondary electrophilic handle for further functionalization. By understanding the intricate electronic interplay of the substituents, chemists can strategically and selectively manipulate this molecule to construct complex molecular architectures relevant to the fields of drug discovery and materials science.

References

- Benchchem. (n.d.). The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers.

- Benchchem. (n.d.). In-depth Technical Guide: Theoretical Studies on the Electronic Properties of Substituted Pyridines.

- Smolecule. (2023, August 15). This compound.

- Benchchem. (n.d.). Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6-bromopyridine and 2-Amino.

- Franzen, J. H., et al. (2024). Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO₂, SO₂, BCl₃ and PdII complexes. Dalton Transactions. DOI:10.1039/D4DT01399A.

- National Institutes of Health. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC.

- National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

- ResearchGate. (n.d.). Observed and predicted permeability values for substituted pyridines.

- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2.

- ResearchGate. (n.d.). The 4-substitution of 3-bromopyridines with additional nucleophiles.

- StackExchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?

- Royal Society of Chemistry. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.

- ResearchGate. (2025, August 7). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile.

- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.

- Wikipedia. (n.d.). Suzuki reaction.

- ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.

- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- Master Organic Chemistry. (2012, June 5). Nucleophiles and Electrophiles.

Sources

- 1. Buy this compound | 849353-22-6 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

An In-depth Technical Guide to the Characterization of Solubility and Stability for 5-Amino-6-bromopyridine-2-carbonitrile

Executive Summary

5-Amino-6-bromopyridine-2-carbonitrile is a substituted pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science.[1] Its unique trifunctional structure, featuring amino, bromo, and cyano groups, offers multiple reaction sites for the synthesis of more complex molecules.[1] However, the successful application of this compound in drug discovery and development pipelines is fundamentally dependent on a thorough understanding of its physicochemical properties, primarily its solubility and stability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically characterize these critical attributes. In the absence of extensive published data for this specific molecule, this document outlines robust, field-proven methodologies and explains the scientific rationale behind each experimental choice. We present detailed protocols for determining thermodynamic solubility, assessing stability under forced degradation conditions, and developing the necessary analytical methods for accurate quantification.

Introduction to this compound

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a molecule is the first step in its characterization. The key identifiers and calculated properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 849353-22-6 | [1] |

| Molecular Formula | C₆H₄BrN₃ | [1][2] |

| Molecular Weight | 198.02 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(N=C1C#N)Br)N | [1] |

| InChI Key | JSBOFKIYFOMPIY-UHFFFAOYSA-N | [1] |

Note: Physical properties such as melting point, boiling point, and pKa have not been empirically determined in publicly available literature and would need to be established experimentally.

Scientific and Industrial Significance

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific arrangement of functional groups on this compound makes it a highly valuable synthetic intermediate:

-

The bromo substituent is a classic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.

-

The amino group can act as a nucleophile, a base, or a site for diazotization, enabling a wide range of derivatization chemistries.

-

The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or used in cyclization reactions.

The interplay of an electron-donating amino group and electron-withdrawing cyano and bromo groups creates a unique electronic profile that influences both its reactivity and its physicochemical properties.[1] A comprehensive understanding of its solubility and stability is therefore non-negotiable for its effective use in multi-step syntheses and for the developability of any resulting drug candidates.

Comprehensive Solubility Profiling

Expertise & Experience: Solubility is a critical determinant of a compound's bioavailability and its utility in various experimental assays. Poor solubility can lead to unreliable biological data and significant formulation challenges. We will describe a systematic approach to measure thermodynamic solubility, which represents the true equilibrium point and is the gold standard for developability assessment.

Proposed Experimental Methodology: The Shake-Flask Method

The shake-flask method, as described by regulatory bodies and in foundational literature, is the definitive technique for determining thermodynamic solubility.[3] It involves agitating an excess of the solid compound in a specific solvent system until equilibrium is reached, after which the concentration of the dissolved solute in the supernatant is measured.

Causality Behind Experimental Choices:

-

Solvent Selection: A panel of solvents is chosen to represent a range of polarities and functionalities relevant to drug discovery, from aqueous buffers that mimic physiological conditions to organic solvents used in synthesis and formulation.

-

Equilibration Time: A 24 to 48-hour incubation period is typically sufficient to ensure that a true equilibrium between the solid and dissolved states is achieved. Shorter times risk underestimating the true solubility.

-

Temperature Control: Solubility is temperature-dependent. All experiments must be conducted at a constant, controlled temperature (e.g., 25°C) to ensure reproducibility.

Step-by-Step Protocol: Thermodynamic Solubility Determination

-

Preparation: Add an excess amount (e.g., 1-2 mg) of solid this compound to a series of 1.5 mL glass vials. Rationale: Using a visible excess of solid is crucial to ensure saturation is reached.

-

Solvent Addition: Add 1.0 mL of each selected solvent (see Table 2.1) to the respective vials.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled incubator (25°C). Agitate for 24 hours.

-

Phase Separation: After incubation, allow the vials to stand for at least 1 hour to let undissolved solids settle. For a more robust separation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. Critical Step: Avoid disturbing the solid pellet at the bottom of the vial.

-

Dilution: Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Section 2.3) against a standard curve prepared from a known stock solution of the compound.

Analytical Quantification: Reverse-Phase HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard for quantifying small molecules in solubility and stability studies.[4]

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is a common starting point for pyridine-containing molecules.[4] Rationale: The acid improves peak shape by ensuring the amino group is protonated.

-

Detection: UV detection at a wavelength of maximum absorbance (λ-max), to be determined by a UV scan.

-

Validation: The method must be validated for linearity, accuracy, and precision to ensure trustworthy results.

Data Presentation and Interpretation

Solubility data should be presented clearly in a tabular format. While no specific data exists for the target compound, data from a close isomer, 6-Amino-5-bromopyridine-3-carbonitrile , shows an aqueous solubility of 27.8 µg/mL at pH 7.4.[5] This suggests that our target compound is likely to be a low-solubility compound, making this characterization essential.

Table 2.1: Template for Solubility Data of this compound

| Solvent System | Polarity Index | Expected Use | Measured Solubility (µg/mL) | Measured Solubility (mM) |

|---|---|---|---|---|

| Phosphate Buffered Saline (PBS), pH 7.4 | 9.0 | In vitro biological assays | ||

| 0.1 N HCl, pH 1.2 | N/A | Simulated gastric fluid | ||

| Water | 9.0 | General reference | ||

| Methanol | 6.6 | Protic organic solvent | ||

| Ethanol | 5.2 | Common formulation solvent | ||

| Acetonitrile (ACN) | 6.2 | Aprotic organic solvent | ||

| Dimethyl Sulfoxide (DMSO) | 7.2 | Stock solution solvent |

| Dichloromethane (DCM) | 3.4 | Non-polar organic solvent | | |

Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Measurement.

Chemical Stability Assessment

Expertise & Experience: A compound's stability profile dictates its shelf-life, storage requirements, and compatibility with formulation excipients. Forced degradation (or stress testing) is a systematic way to identify potential degradation pathways and develop a stability-indicating analytical method. This involves subjecting the compound to harsh conditions (e.g., extreme pH, oxidation, heat, light) to accelerate decomposition.

Proposed Experimental Design: Forced Degradation Studies

The goal is to achieve 5-10% degradation of the parent compound to ensure that degradation products can be adequately resolved and detected.

Causality Behind Experimental Choices:

-

Acid/Base Hydrolysis: The nitrile and amide (from potential hydrolysis of the nitrile) functionalities are susceptible to hydrolysis. Testing at low and high pH is critical.

-

Oxidative Stress: The electron-rich amino-pyridine ring system could be susceptible to oxidation. Hydrogen peroxide is used as a standard oxidative agent.

-

Thermal Stress: This assesses the intrinsic stability of the molecule in both solid and solution states, which is crucial for determining handling and storage conditions.

-

Photostability: Many aromatic and heterocyclic compounds are light-sensitive. This test, conducted according to ICH Q1B guidelines, is essential for packaging and handling decisions.

Step-by-Step Protocol: Forced Degradation

-

Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1.0 N HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1.0 N NaOH. Keep at room temperature for 4 hours.

-

Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal (Solution): Heat 1 mL of the stock solution at 60°C for 48 hours.

-

Photostability (Solid): Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Analysis: Analyze all stressed samples, alongside a non-stressed control sample (t=0), using a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation. The key requirement is that the peaks of any degradation products are well-resolved from the parent compound peak.

-

Methodology: Use the same RP-HPLC setup as described in Section 2.3.

-

Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity. The parent peak in all stressed samples must be spectrally pure, confirming no co-elution with degradants.[6]

-

Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer can help identify the mass of the degradation products, providing valuable insights into the degradation pathways.

Data Presentation and Interpretation

Results should be tabulated to show the percentage of the parent compound remaining and the formation of any major degradation products under each stress condition.

Table 3.1: Template for Forced Degradation Stability Data

| Stress Condition | Duration/Temp | % Parent Compound Remaining | % Area of Major Degradants | Observations |

|---|---|---|---|---|

| Control (t=0) | N/A | 100% | 0% | No degradation |

| 0.5 N HCl | 24h / 60°C | |||

| 0.5 N NaOH | 4h / RT | |||

| 3% H₂O₂ | 24h / RT | |||

| Heat (Solution) | 48h / 60°C |

| Light (Solid, ICH Q1B) | N/A | | | |

Workflow for Stability Assessment

Caption: Workflow for Forced Degradation Stability Studies.

Safety, Handling, and Storage

Given the absence of a specific Safety Data Sheet (SDS) for this compound, precautions must be inferred from structurally related compounds.

Hazard Profile (Inferred):

-

Acute Toxicity: Compounds like 5-Bromopyridine-2-carbonitrile are toxic if swallowed.[7]

-

Skin Irritation: The majority of related bromo-amino-pyridines are known to cause skin irritation.[7][8]

-

Eye Damage: Serious eye irritation or damage is a common hazard for this chemical class.[7]

-

Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[7]

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10]

-

Avoid generating dust.[9]

-

Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Recommended Storage Conditions:

-

Store in a tightly sealed container to prevent moisture ingress.[10]

-

Keep in a cool, dry, and dark place to minimize thermal and photodegradation.[4]

-

Store away from strong oxidizing agents.[9]

Conclusion

While this compound is a promising synthetic intermediate, its physicochemical properties are currently uncharacterized. This guide provides a comprehensive and scientifically rigorous framework for elucidating its solubility and stability profiles. By following the detailed protocols for thermodynamic solubility determination via the shake-flask method and assessing chemical robustness through forced degradation studies, researchers can generate the critical data needed to support its use in drug discovery and chemical development. The implementation of validated, stability-indicating analytical methods is paramount to ensuring the integrity of this data. This foundational knowledge is indispensable for making informed decisions regarding formulation, storage, and the overall progression of projects utilizing this versatile molecule.

References

-

GHS 11 (Rev.11) SDS for 5-Bromo-2-cyanopyridine. XiXisys. [Link]

-

5-Amino-2-Bromopyridine - Physico-chemical Properties. ChemBK. [Link]

-

5-Bromopyridine-2-carbonitrile | C6H3BrN2 | CID 817154. PubChem. [Link]

-

6-Amino-5-bromopyridine-3-carbonitrile | C6H4BrN3 | CID 1491250. PubChem. [Link]

-

Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. [Link]

Sources

- 1. Buy this compound | 849353-22-6 [smolecule.com]

- 2. This compound [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 6-Amino-5-bromopyridine-3-carbonitrile | C6H4BrN3 | CID 1491250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-溴-2-氰基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 5-Bromopyridine-2-carbonitrile | C6H3BrN2 | CID 817154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 97483-77-7 Name: 5-Bromo-2-cyanopyridine5-Bromo-2-pyridinecarbonitrile5-Bromopyridine-2-carbonitrile [xixisys.com]

- 10. echemi.com [echemi.com]

The Versatile Synthon: A Technical Guide to 5-Amino-6-bromopyridine-2-carbonitrile in Modern Organic Synthesis

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 5-Amino-6-bromopyridine-2-carbonitrile has emerged as a highly versatile and valuable synthon. Its unique trifunctional nature, featuring a nucleophilic amino group, a readily displaceable bromine atom, and a versatile cyano group on an electron-deficient pyridine core, offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the reactivity and synthetic utility of this compound, offering field-proven insights and detailed protocols for its application in key synthetic methodologies. The strategic positioning of its functional groups allows for sequential and regioselective modifications, making it an ideal starting material for the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.[1]

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is rooted in the distinct reactivity of its three functional groups. The pyridine ring, being inherently electron-deficient, activates the C-Br bond at the 6-position towards nucleophilic substitution and, more significantly, towards oxidative addition in palladium-catalyzed cross-coupling reactions. The amino group at the 5-position and the cyano group at the 2-position further modulate the electronic properties of the pyridine ring, influencing its reactivity and providing additional handles for synthetic diversification.[1]

Key Synthetic Applications

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for the elaboration of this compound. The bromine atom at the 6-position serves as an excellent handle for both Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the introduction of a wide variety of aryl, heteroaryl, and amino substituents.

The Suzuki-Miyaura reaction provides a robust method for the formation of C-C bonds, allowing for the synthesis of 5-amino-6-arylpyridine-2-carbonitriles. These structures are prevalent in a number of biologically active molecules.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization for specific substrates.

Reaction Setup:

-

To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

-

Add a palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand.

-

Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 v/v), via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: The choice of palladium source and ligand is crucial. For electron-rich and sterically unhindered arylboronic acids, Pd(PPh₃)₄ is often sufficient. However, for more challenging substrates, including electron-deficient or sterically hindered boronic acids, more sophisticated ligand systems such as SPhos or XPhos in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ may be necessary to promote efficient oxidative addition and reductive elimination.[2][3]

-

Base: The base plays a critical role in the transmetalation step of the catalytic cycle.[4] An inorganic base like K₂CO₃ or K₃PO₄ is commonly employed to activate the boronic acid. The choice of base can also influence the reaction rate and the suppression of side reactions.

-

Solvent: A mixture of an organic solvent and water is typically used. The organic solvent solubilizes the reactants and catalyst, while water is often necessary for the dissolution of the inorganic base and to facilitate the transmetalation step.

Data Presentation: Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 8 | 92 |

| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | DME/H₂O (4:1) | 85 | 16 | 78 |

| 4 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (4) | - | Na₂CO₃ | Dioxane/H₂O (4:1) | 100 | 10 | 88 |

Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of N-substituted 5,6-diaminopyridine-2-carbonitriles, which are valuable intermediates in medicinal chemistry.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a representative procedure and may require optimization for specific substrates.

Reaction Setup:

-

In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium pre-catalyst (e.g., RuPhos Pd G3, 1-3 mol%), and a strong, non-nucleophilic base such as NaOtBu or LHMDS (1.5-2.0 equiv.).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Heat the reaction mixture to 80-120 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: The choice of the palladium pre-catalyst, which contains a bulky, electron-rich phosphine ligand, is critical for the success of the Buchwald-Hartwig amination.[5] Ligands like RuPhos and BrettPhos are highly effective for the coupling of a broad range of primary and secondary amines.[1][6]

-

Base: A strong base is required to deprotonate the amine, forming the corresponding amide which then participates in the catalytic cycle.[7] NaOtBu is a common choice, but for substrates with base-sensitive functional groups, other bases like LHMDS or K₃PO₄ may be employed, sometimes requiring higher reaction temperatures.[6]

-

Solvent: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation and unwanted side reactions. Toluene and 1,4-dioxane are frequently used due to their high boiling points and ability to dissolve the reactants and catalyst.

Data Presentation: Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Aniline | RuPhos Pd G3 (2) | NaOtBu | Toluene | 100 | 6 | 90 | | 2 | Morpholine | BrettPhos Pd G3 (2) | LHMDS | 1,4-Dioxane | 90 | 12 | 85 | | 3 | Benzylamine | XPhos Pd G3 (3) | K₃PO₄ | Toluene | 110 | 18 | 75 | | 4 | n-Butylamine | RuPhos Pd G3 (2) | NaOtBu | 1,4-Dioxane | 80 | 8 | 93 |

Visualization: Buchwald-Hartwig Catalytic Cycle

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Synthesis of Fused Heterocycles: Construction of Pyrido[2,3-b]pyrazines

The ortho-amino-nitrile functionality of this compound and its derivatives makes them excellent precursors for the synthesis of fused heterocyclic systems, such as pyrido[2,3-b]pyrazines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[8]

Experimental Protocol: General Procedure for the Synthesis of Pyrido[2,3-b]pyrazines

This protocol describes a general approach for the cyclocondensation reaction.

Reaction Setup:

-

In a round-bottom flask, dissolve the 5-amino-6-substituted-pyridine-2-carbonitrile (1.0 equiv.) in a suitable solvent such as ethanol or acetic acid.

-

Add a 1,2-dicarbonyl compound (e.g., glyoxal or a substituted derivative) (1.0-1.2 equiv.).

-

The reaction can be performed under neutral, acidic (e.g., catalytic acetic acid), or basic (e.g., piperidine) conditions, depending on the specific substrates.

-

Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography.

Causality Behind Experimental Choices:

-

Reactants: The ortho-disposition of the amino and cyano groups is key for the cyclization to occur. The reaction proceeds through the initial formation of an imine between the amino group and one of the carbonyls of the 1,2-dicarbonyl compound, followed by an intramolecular cyclization of the nitrile group onto the second carbonyl, and subsequent aromatization.

-

Reaction Conditions: The choice of solvent and catalyst (if any) depends on the reactivity of the starting materials. For activated dicarbonyl compounds, the reaction may proceed under neutral conditions. For less reactive substrates, acid or base catalysis can facilitate the condensation and cyclization steps.

Visualization: Synthesis of Pyrido[2,3-b]pyrazines

Caption: General workflow for the synthesis of pyrido[2,3-b]pyrazines.

Spectroscopic Data of Representative Derivatives

The following table provides representative spectroscopic data for a product of a Suzuki-Miyaura coupling reaction.

| Compound | 1H NMR (400 MHz, DMSO-d6) δ (ppm) | 13C NMR (101 MHz, DMSO-d6) δ (ppm) | MS (ESI) m/z |

| 5-Amino-6-(4-methoxyphenyl)pyridine-2-carbonitrile | 7.95 (d, J = 8.8 Hz, 2H), 7.60 (d, J = 8.4 Hz, 1H), 7.05 (d, J = 8.8 Hz, 2H), 6.85 (d, J = 8.4 Hz, 1H), 6.20 (s, 2H, NH₂), 3.80 (s, 3H, OCH₃) | 160.2, 158.5, 149.8, 140.1, 130.5, 128.9, 117.8, 114.5, 108.9, 95.6, 55.3 | 226.1 [M+H]⁺ |

Conclusion and Future Outlook

This compound has proven to be a cornerstone building block in modern organic synthesis. Its trifunctional nature allows for a wide range of synthetic manipulations, providing access to a diverse array of complex nitrogen-containing heterocycles. The robust and well-established protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as its utility in the synthesis of fused heterocyclic systems, underscore its importance in drug discovery and materials science. As the demand for novel and structurally diverse molecules continues to grow, the strategic application of versatile synthons like this compound will undoubtedly play a pivotal role in advancing these fields.

References

- Jampilek, J., et al. (2014). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Molecules, 19(1), 983-1005.

- Buchwald, S. L., & Mauger, C. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

-

American Chemical Society. (n.d.). Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]

-

Wikipedia. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald-Hartwig amination. ResearchGate. Retrieved from [Link]

-

Chempensoftware. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]

- Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-Aminopyridines. Organic Letters, 13(8), 1984–1987.

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

-

Harish Chopra - SLIET. (2021, July 26). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET [Video]. YouTube. Retrieved from [Link]

- Barone, G., et al. (2022). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.

-

WuXi AppTec. (2023, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube. Retrieved from [Link]

- Al-Majid, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1808.

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Rashid, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(48), 33861-33875.

- Hocek, M., & Dvorakova, H. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 6-Aryl- and 6-Alkenylpurines. European Journal of Organic Chemistry, 2001(12), 2245-2252.

- El-Gazzar, A. B. A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15636.

- Rashid, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(48), 33861-33875.

- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

- Panicker, C. Y., et al. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. International Journal of Chemical Sciences, 8(2), 1069-1078.

- Al-Omair, M. A., et al. (2022). Construction of 5-(Alkylamino)

- Berger, S., & Sicker, D. (2009). 5 Combination of 1H and 13C NMR Spectroscopy. In Classics in Spectroscopy (pp. 147-192). Wiley-VCH Verlag GmbH & Co. KGaA.

- Sharma, A., & Kumar, V. (2023). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions. IntechOpen.

- Al-Soud, Y. A., & Al-Masoudi, N. A. (2003). Facile synthesis of pyrido[2,3-d]pyrimidines via cyclocondensation of 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde with β-substituted β-aminoacrylic esters. Journal of Heterocyclic Chemistry, 40(5), 921-924.

- Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984-1987.

- Trifar, Y., et al. (2007). 1H and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 12(5), 1077-1086.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

- Organic Chemistry Research. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d′]dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9(2), 133-150.

- Yamato, T., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(11), 2959.

- Issa, Y. M., et al. (2009). 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(4), 902-910.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

potential applications of 5-Amino-6-bromopyridine-2-carbonitrile in medicinal chemistry

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 5-Amino-6-bromopyridine-2-carbonitrile

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear in the structures of successful therapeutic agents. These are known as "privileged structures" for their ability to bind to multiple biological targets with high affinity. The pyridine scaffold is a quintessential example of such a structure, forming the core of numerous FDA-approved pharmaceuticals.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an ideal starting point for drug design.